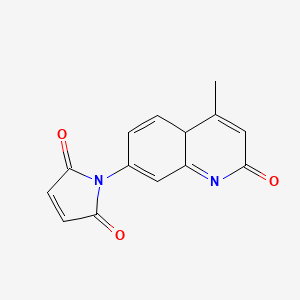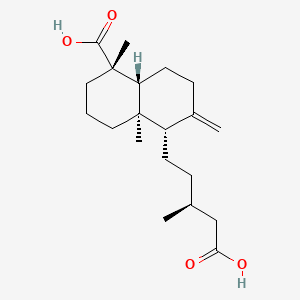
Junicedric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Junicedric acid, also known as 1-Naphthalenepentanoic acid, 5-carboxydecahydro-β,5,8a-trimethyl-2-methylene-, is a diterpenoid compound with the molecular formula C20H32O4 and a molecular weight of 336.46 g/mol . It is a colorless or slightly yellow crystalline solid that is soluble in ethanol, ether, and chloroform, but only slightly soluble in water . This compound is often extracted from natural sources such as the roots of Lycopodium selago .
生化分析
Cellular Effects
Junicedric acid has been shown to have neuroprotective effects against amyloid-β injury in hippocampal neurons . It has been observed to restore long-term potentiation (LTP) and reduce apoptosis in these cells
Molecular Mechanism
It has been suggested that its neuroprotective effects may be associated with the regulation of kinases, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), in addition to the activation of the canonical Wnt signaling pathway
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study has shown that certain amides of this compound have a gastroprotective effect in mice at a dose of 25 mg/kg . More comprehensive studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.
准备方法
Synthetic Routes and Reaction Conditions
Junicedric acid can be synthesized through various chemical reactions involving diterpenes. One common method involves the oxidation of labdane diterpenes, which are abundant in certain plant species . The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and purification from natural sources. The fronds of Dicranopteris linearis or Dicranopteris ampla are commonly used for this purpose . The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone, followed by purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions
Junicedric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, acetone.
Major Products Formed
Diterpenylquinones: Formed by the reaction of this compound with naphthoquinones.
Reduced Derivatives: Formed by reduction reactions.
科学研究应用
Junicedric acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various diterpenoid derivatives.
Biology: Studied for its biological activities, including cytotoxicity against human cell lines.
Medicine: Investigated for its gastroprotective effects and potential as an antiulcer agent.
Industry: Utilized in the production of bioactive compounds for pharmaceuticals.
作用机制
Junicedric acid exerts its effects through various molecular targets and pathways. One of its primary mechanisms is the stimulation of cell proliferation and cytoprotection against sodium taurocholate-induced damage . It also enhances the synthesis of prostaglandin E2 and total reduced sulfhydryl content, contributing to its gastroprotective effects . Additionally, this compound exhibits antioxidant properties by inhibiting lipoperoxidation in human erythrocyte membranes .
相似化合物的比较
Similar Compounds
Labdane Diterpenes: Similar in structure and biological activity.
Lapachol Derivatives: Share similar gastroprotective and cytotoxic properties.
Uniqueness
Junicedric acid is unique due to its specific combination of diterpene diacid and naphthoquinone structures, which confer distinct biological activities . Its ability to form hybrid compounds with enhanced gastroprotective and cytotoxic effects sets it apart from other similar compounds .
属性
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQKNJHVWUWAOR-BWCMQUJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904203 |
Source


|
| Record name | Junicedric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41787-69-3 |
Source


|
| Record name | Junicedric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

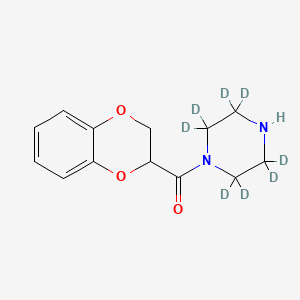
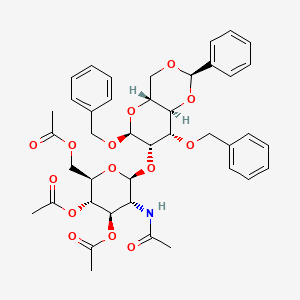

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)
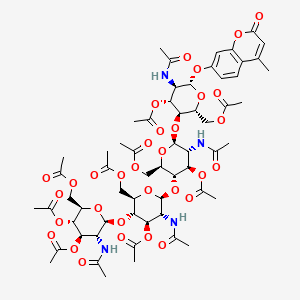
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)
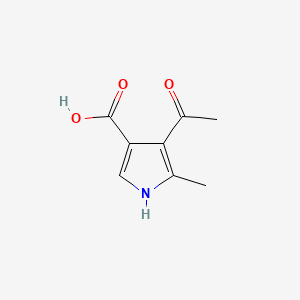
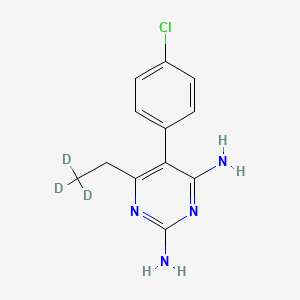
![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)
![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
